Chloromethyl butyrate
Overview
Description
Chloromethyl butyrate is an important organic intermediate used to synthesize substituted esters . It appears as a clear colorless to light yellow liquid .
Synthesis Analysis
While specific synthesis methods for Chloromethyl butyrate were not found, butyric acid, a related compound, is produced by Clostridium tyrobutyricum, a promising microorganism for industrial bio-butyrate production . The metabolic driving mechanism for butyrate synthesis in this organism involves an energy conversion system that couples proton efflux with butyryl-CoA transformation .Molecular Structure Analysis
The molecular formula of Chloromethyl butyrate is C5H9ClO2 . Its average mass is 136.577 Da and its monoisotopic mass is 136.029114 Da .Physical And Chemical Properties Analysis
Chloromethyl butyrate has a density of 1.074 g/cm³, a boiling point of 150 °C, a flash point of 55 °C, and a vapor pressure of 9.19 mmHg at 25°C . Its refractive index ranges from 1.419 to 1.421 .Scientific Research Applications
- Chloromethyl butyrate is an important organic intermediate used to synthesize substituted esters .
- It’s a clear colorless to light yellow liquid with a molecular formula of C5H9ClO2 .
- It has a refractive index of 1.4190 to 1.4220 (20°C, 589 nm) and a density of 1.0740g/mL .
- It’s soluble in water at a concentration of 3g/L (20°C) .
- It’s used in various applications including Real-Time PCR, Oligos, Primers, Probes and Genes Cloning, Protein Biology, Cell Culture and Transfection, Cell and Gene Therapy, Cell Analysis, Mass Spectrometry, Chromatography, Spectroscopy, Elemental and Isotope Analysis .
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Synthesis of Substituted Esters
- Field : Organic Chemistry
- Application : Chloromethyl butyrate is an important organic intermediate used to synthesize substituted esters .
- Method : The synthesis typically involves the reaction of Chloromethyl butyrate with other organic compounds .
- Outcome : The result is a variety of substituted esters, which have numerous applications in different fields .
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Synthesis of TES Protected Dipeptide Benzyl Ester
- Field : Peptide Synthesis
- Application : Chloromethyl butyrate is used in the synthesis of TES protected dipeptide benzyl ester .
- Method : The TES protected dipeptide benzyl ester is dissolved in THF and cooled to -45°C. KHMDS is added followed by the addition of Chloromethyl butyrate. The reaction is quenched with MeOH .
- Outcome : The reaction yields the crude product with an 87% yield .
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Synthesis of Alprostadil
- Field : Pharmaceutical Chemistry
- Application : Chloromethyl butyrate is used in the synthesis of alprostadil .
- Method : Alprostadil and triethylamine are added to ethanol and stirred in an ice bath. Chloromethyl butyrate is then added to the reaction solution and stirred at room temperature .
- Outcome : The reaction yields alprostadil with an 89.5% yield .
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Synthesis of Tegafur Derivatives
- Field : Medicinal Chemistry
- Application : Chloromethyl butyrate is used in the synthesis of tegafur derivatives .
- Method : Tegafur is dissolved in DMF and K2CO3 is added. Chloromethyl butyrate is then added over 15 minutes. The reaction mixture is stirred for 20 hours at room temperature .
- Outcome : The reaction yields the product as off-white crystals with a melting point of 67-68°C and an 83% yield .
Safety And Hazards
Future Directions
properties
IUPAC Name |
chloromethyl butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2/c1-2-3-5(7)8-4-6/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDPZFQLKFUONAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369328 | |
Record name | Chloromethyl butyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20369328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chloromethyl butyrate | |
CAS RN |
33657-49-7 | |
Record name | Chloromethyl butyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20369328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | chloromethyl butanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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